molecular formula C8H7BrClNO2 B8418036 Methyl 3-amino-5-bromo-4-chlorobenzoate

Methyl 3-amino-5-bromo-4-chlorobenzoate

Cat. No. B8418036
M. Wt: 264.50 g/mol
InChI Key: YTERBQZVZDHITQ-UHFFFAOYSA-N
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Patent
US09273057B2

Procedure details

(I4C): Fe powder (2.84 g, 50.9 mmol) was added to a solution of methyl 3-bromo-4-chloro-5-nitrobenzoate (5 g, 16.98 mmol) in AcOH (29.3 ml). The suspension was heated to 60° C. 1 h. The vessel was cooled to room temperature and then AcOH was removed via rotovap. The residue was placed in a 1 L beaker and was carefully neutralized with saturated sodium bicarbonate. The precipitate was removed via filtration through Celite and the filtrate was extracted with EtOAc. The organics were combined, washed with water and brine, and then dried over sodium sulfate. Filtration and concentration afforded methyl 3-amino-5-bromo-4-chlorobenzoate (4.19 g)) as a yellow solid.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
29.3 mL
Type
solvent
Reaction Step One
Name
Quantity
2.84 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C(I)(I)(I)I.[Br:6][C:7]1[CH:8]=[C:9]([CH:14]=[C:15]([N+:18]([O-])=O)[C:16]=1[Cl:17])[C:10]([O:12][CH3:13])=[O:11]>CC(O)=O.[Fe]>[NH2:18][C:15]1[CH:14]=[C:9]([CH:8]=[C:7]([Br:6])[C:16]=1[Cl:17])[C:10]([O:12][CH3:13])=[O:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(I)(I)(I)I
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=C(C(=O)OC)C=C(C1Cl)[N+](=O)[O-]
Name
Quantity
29.3 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
2.84 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The vessel was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
AcOH was removed via rotovap
CUSTOM
Type
CUSTOM
Details
The precipitate was removed via filtration through Celite
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with EtOAc
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
Filtration and concentration

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C(=O)OC)C=C(C1Cl)Br
Measurements
Type Value Analysis
AMOUNT: MASS 4.19 g
YIELD: CALCULATEDPERCENTYIELD 93.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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